molecular formula C18H21NO2S B5687386 N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide

N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide

Katalognummer B5687386
Molekulargewicht: 315.4 g/mol
InChI-Schlüssel: IZIYUXJTMKHPFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide, commonly known as EMA401, is a novel drug candidate that has shown potential in the treatment of chronic pain. EMA401 is a small molecule that selectively targets the angiotensin II type 2 receptor (AT2R) in the peripheral nervous system, leading to a reduction in pain sensation.

Wirkmechanismus

EMA401 selectively targets the N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide in the peripheral nervous system. The this compound is a G protein-coupled receptor that is involved in the regulation of blood pressure and fluid balance. However, in the context of chronic pain, the this compound has been shown to play a role in the modulation of pain sensation. By selectively targeting the this compound, EMA401 reduces pain sensation without affecting blood pressure or fluid balance.
Biochemical and Physiological Effects:
EMA401 has been shown to reduce pain behavior in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. EMA401 does not affect blood pressure or fluid balance, indicating that it has a selective effect on pain sensation. EMA401 has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in the peripheral nervous system, suggesting that it may have an anti-inflammatory effect.

Vorteile Und Einschränkungen Für Laborexperimente

EMA401 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical models of chronic pain, and its mechanism of action is well-understood. However, there are also limitations to using EMA401 in lab experiments. It is a novel drug candidate that has not yet been approved for clinical use, so its safety and efficacy in humans are not fully established. Additionally, EMA401 is selective for the N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide in the peripheral nervous system, so it may not be effective for all types of chronic pain.

Zukünftige Richtungen

There are several future directions for the study of EMA401. First, further clinical trials are needed to establish its safety and efficacy in humans. Second, the potential anti-inflammatory effects of EMA401 should be further explored, as this may have implications for the treatment of chronic pain associated with inflammation. Third, the role of the N-(4-ethoxyphenyl)-2-[(3-methylbenzyl)thio]acetamide in chronic pain should be further elucidated, as this may lead to the development of other novel drug candidates that target this receptor. Finally, the potential use of EMA401 in combination with other pain medications should be explored, as this may lead to improved pain control with fewer side effects.
In conclusion, EMA401 is a novel drug candidate that has shown potential in the treatment of chronic pain. Its selective targeting of the this compound in the peripheral nervous system leads to a reduction in pain sensation without affecting blood pressure or fluid balance. While there are limitations to using EMA401 in lab experiments, further research is needed to establish its safety and efficacy in humans and explore its potential anti-inflammatory effects.

Synthesemethoden

EMA401 is synthesized by reacting 4-ethoxyphenylacetic acid with 3-methylbenzyl mercaptan in the presence of thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to obtain the final product, EMA401.

Wissenschaftliche Forschungsanwendungen

EMA401 has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In these models, EMA401 has been shown to reduce pain behavior and improve quality of life. EMA401 has also been tested in a phase II clinical trial for the treatment of post-herpetic neuralgia, a type of neuropathic pain that occurs after shingles. The trial showed that EMA401 was safe and well-tolerated, and significantly reduced pain intensity compared to placebo.

Eigenschaften

IUPAC Name

N-(4-ethoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-3-21-17-9-7-16(8-10-17)19-18(20)13-22-12-15-6-4-5-14(2)11-15/h4-11H,3,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIYUXJTMKHPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSCC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.